molecular formula C18H13F3O5 B2595659 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 637749-20-3

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2595659
CAS No.: 637749-20-3
M. Wt: 366.292
InChI Key: GIYODJLPICLXOM-UHFFFAOYSA-N
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Description

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4H-chromen-4-one and 3-methoxyphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

    Key Reactions: The key reactions involved in the synthesis include nucleophilic substitution, condensation, and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and cost-effectiveness while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted chromen-4-one derivatives.

Scientific Research Applications

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one include other chromen-4-one derivatives with different substituents, such as:

  • 7-methoxy-3-(3-hydroxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-methoxy-3-(3-chlorophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-methoxy-3-(3-nitrophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O5/c1-23-10-4-3-5-12(8-10)25-16-15(22)13-7-6-11(24-2)9-14(13)26-17(16)18(19,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYODJLPICLXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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